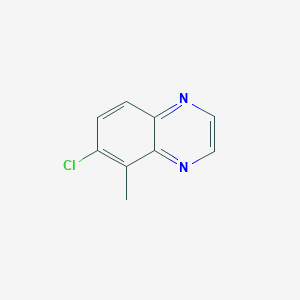

6-Chloro-5-methylquinoxaline

Description

Contextualizing 6-Chloro-5-methylquinoxaline within the Quinoxaline (B1680401) Heterocyclic Framework

This compound is a substituted aromatic heterocyclic compound. It belongs to the larger family of quinoxalines, which are characterized by a molecular structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. scispace.com This fundamental structure, also known as benzopyrazine, is a bioisostere of other important bicyclic aromatic compounds like quinoline (B57606) and naphthalene. scispace.comijpsr.com The defining feature of this compound is the presence of two specific substituents on the benzene portion of the quinoxaline core: a chloro group at the 6th position and a methyl group at the 5th position. This specific substitution pattern imparts unique chemical and physical properties to the molecule, distinguishing it from other quinoxaline derivatives.

Significance of Substituted Quinoxalines in Contemporary Chemical Research

Substituted quinoxalines are a class of compounds that have garnered significant attention in various fields of chemical research. Their versatile chemical nature allows for a wide range of applications. For instance, they are investigated for their potential use in the development of new pharmaceuticals, as the quinoxaline scaffold is a component of various biologically active molecules. scispace.commdpi.com Research has explored the role of quinoxaline derivatives in areas such as antimicrobial, anticancer, and anti-inflammatory agents. scispace.commdpi.comevitachem.com

Beyond medicinal chemistry, substituted quinoxalines are also of interest in materials science. Their inherent aromatic and heterocyclic nature can be exploited to create novel dyes, fluorescent markers, and organic electronic materials. sdiarticle4.com The ability to modify the quinoxaline core with different functional groups allows chemists to fine-tune the electronic and photophysical properties of these materials for specific applications. evitachem.com

The reactivity of the quinoxaline ring system, particularly the potential for nucleophilic and electrophilic substitution, makes it a valuable building block in organic synthesis. evitachem.comacgpubs.org The introduction of substituents like halogens and alkyl groups, as seen in this compound, provides reactive handles for further chemical transformations, enabling the synthesis of more complex molecular architectures. evitachem.comresearchgate.net

Scope and Objectives of Research Pertaining to this compound

Research involving this compound is primarily focused on its synthesis and its use as an intermediate in the preparation of more complex molecules. A key objective is the development of efficient and selective synthetic routes to this compound. This often involves the condensation of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds. ijpsr.comacgpubs.org

Another major area of investigation is the exploration of the reactivity of this compound. The chloro and methyl substituents influence the electron distribution within the aromatic system, thereby affecting its reactivity towards various reagents. Researchers study reactions such as nucleophilic substitution of the chlorine atom and oxidation or functionalization of the methyl group to create new quinoxaline derivatives. evitachem.com These derivatives are then often screened for potential biological activities or evaluated for their material properties.

A significant portion of the research aims to understand the structure-activity relationships of quinoxaline derivatives. By systematically modifying the structure of compounds like this compound and evaluating the properties of the resulting molecules, chemists can gain insights into how specific structural features influence their biological or physical characteristics. mdpi.com This knowledge is crucial for the rational design of new compounds with desired functionalities.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

6-chloro-5-methylquinoxaline |

InChI |

InChI=1S/C9H7ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |

InChI Key |

USDDREHBYHCSOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NC=CN=C12)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 5 Methylquinoxaline and Its Structural Analogues

Classical and Conventional Synthetic Routes to 6-Chloro-5-methylquinoxaline

The traditional and most fundamental approach to the quinoxaline (B1680401) core relies on the condensation of an aromatic diamine with a dicarbonyl compound. This method, while robust, often requires harsh conditions.

Condensation Reactions Involving Aromatic Diamines and Dicarbonyl Precursors

The primary and most direct classical route to synthesizing this compound involves the cyclocondensation of 4-chloro-3-methyl-1,2-diaminobenzene with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. This reaction is a cornerstone in the synthesis of quinoxalines and their derivatives. The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system.

Historically, these reactions were often carried out in refluxing ethanol (B145695) or acetic acid, sometimes requiring strong acid catalysts and prolonged reaction times to achieve satisfactory yields. For instance, the synthesis of various substituted quinoxalines has been effectively achieved through this condensation method, highlighting its broad applicability. While specific data for this compound is not abundantly available, analogous syntheses provide insight into the expected reaction conditions and outcomes. For example, the synthesis of 6-chloro-7-fluoro quinoxalines has been successfully accomplished by condensing 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. Similarly, 6-chloro-2-phenylquinoxaline (B3350066) can be prepared from 1,2-diamino-4-chlorobenzene and benzil.

A representative reaction scheme for the synthesis of a 6-chloro-5-methyl-2,3-disubstituted quinoxaline is presented below:

Reaction of 4-chloro-3-methyl-1,2-diaminobenzene with a 1,2-dicarbonyl compound.

| Diamine Precursor | Dicarbonyl Precursor | Product |

| 4-chloro-3-methyl-1,2-diaminobenzene | Glyoxal | This compound |

| 4-chloro-3-methyl-1,2-diaminobenzene | Benzil | 6-Chloro-5-methyl-2,3-diphenylquinoxaline |

| 4-chloro-3-methyl-1,2-diaminobenzene | 2,3-Butanedione | 6-Chloro-2,3,5-trimethylquinoxaline |

Modern and Sustainable Synthetic Approaches for this compound

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing more sustainable methods for quinoxaline synthesis. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. ekb.eg

Catalyst-Mediated Synthesis

The use of catalysts has revolutionized the synthesis of quinoxalines, allowing for milder reaction conditions, shorter reaction times, and improved yields. Both homogeneous and heterogeneous catalysts have been employed effectively.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. A variety of solid-supported catalysts have been developed for the synthesis of quinoxaline derivatives. These catalysts provide active sites for the condensation reaction to occur, often under milder conditions than their homogeneous counterparts.

Examples of heterogeneous catalysts used in quinoxaline synthesis include:

Bentonite Clay K-10 : This acidic clay has been used as an inexpensive and efficient catalyst for the synthesis of quinoxalines at room temperature. nih.gov

Phosphate-Based Catalysts : Materials such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been employed as recyclable, heterogeneous catalysts. nih.gov

Alumina-Supported Heteropolyoxometalates : These catalysts, such as molybdophosphovanadates on alumina, have shown high activity for quinoxaline synthesis at room temperature. nih.gov

Binary Metal Oxides : A bifunctional heterogeneous catalyst composed of Al₂O₃–ZrO₂ has been demonstrated to be highly efficient for the synthesis of quinoxaline derivatives at room temperature. tandfonline.com

These catalysts facilitate the condensation of aromatic diamines and dicarbonyl compounds, providing a more sustainable alternative to traditional acid catalysis.

A key aspect of sustainable synthesis is the ability to recycle and reuse catalysts. Many of the heterogeneous catalysts developed for quinoxaline synthesis have demonstrated excellent recyclability without a significant loss of activity over several cycles. For instance, phosphate-based catalysts can be recovered by simple filtration and reused. nih.gov Similarly, alumina-supported heteropolyoxometalates have been shown to be reusable. nih.gov

Catalyst optimization is crucial for maximizing efficiency and minimizing waste. This involves studying the effects of catalyst loading, reaction temperature, and solvent on the reaction yield and time. For example, in the synthesis of quinoxalines using Al₂O₃–ZrO₂, it was found that a minimal amount of the catalyst was sufficient to achieve excellent yields in a short period. tandfonline.com Optimization studies often reveal that a specific catalyst may be best suited for a particular set of substrates and conditions.

The following table summarizes the performance of various recyclable catalysts in the synthesis of quinoxaline derivatives.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability |

| Bentonite Clay K-10 | Ethanol | Room Temp | 15-120 min | 85-95 | Yes |

| Di-ammonium phosphate (DAP) | Ethanol | Room Temp | 10-30 min | 90-98 | Yes |

| AlCuMoVP on Alumina | Toluene | 25 | 2 h | 92 | Yes |

| Al₂O₃–ZrO₂ | DMF | Room Temp | 15-30 min | 90-98 | Yes |

Green Chemistry Protocols

Green chemistry principles are increasingly being applied to the synthesis of quinoxalines, focusing on the use of environmentally friendly solvents, alternative energy sources, and solvent-free conditions. ijirt.orgbenthamdirect.com

The use of green solvents such as water and ethanol is highly encouraged to replace hazardous organic solvents. ijirt.org Several catalytic systems have been developed that work efficiently in these benign media. For example, the synthesis of quinoxalines has been successfully carried out in an ethanol/water mixture using various catalysts. sapub.org

Alternative energy sources like microwave irradiation and ultrasound have been shown to significantly accelerate the synthesis of quinoxalines. scielo.br

Microwave-assisted synthesis often leads to a dramatic reduction in reaction times, from hours to minutes, along with improved yields. tandfonline.come-journals.in This technique has been successfully applied to the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, sometimes in the absence of a solvent or using a green solvent like polyethylene (B3416737) glycol (PEG). tandfonline.comtandfonline.com

Ultrasound irradiation is another energy-efficient method that can promote the synthesis of quinoxalines. scielo.br Sonication can enhance mass transfer and accelerate reaction rates, often at room temperature and without the need for a catalyst. scispace.com

Solvent-free synthesis , often coupled with microwave irradiation or grinding, represents a particularly green approach by completely eliminating the need for a solvent, which simplifies work-up procedures and reduces waste. benthamdirect.com

These green chemistry protocols offer significant advantages over classical methods, including reduced environmental impact, increased energy efficiency, and often, improved reaction outcomes.

Energy-Efficient Synthesis Techniques

To reduce the energy consumption associated with chemical synthesis, several energy-efficient techniques have been developed. These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. e-journals.insemanticscholar.org The synthesis of quinoxaline derivatives has been extensively studied under microwave conditions.

A rapid and environmentally benign approach involves the condensation of diamines and dicarbonyls under microwave heating in a solvent-free medium, affording excellent yields (80-90%) in just a few minutes. e-journals.in Another green method utilizes polyethylene glycol (PEG-400) as a catalyst under microwave irradiation, resulting in excellent product yields in a short reaction time.

Microwave-assisted synthesis can also be performed without a solvent. The reaction of o-phenylenediamine (B120857) with dialkyl acetylenedicarboxylate (B1228247) under microwave irradiation in a solventless system rapidly affords quinoxaline derivatives. researchgate.net This solvent-free microwave approach is a convenient, high-yielding, and environmentally friendly protocol. researchgate.net A novel microwave-assisted methodology for synthesizing quinoxaline derivatives from dichloroquinoxaline and various nucleophiles has been reported to provide high yields in a solvent-free environment within 5 minutes. udayton.edu

The following table showcases the efficiency of microwave-assisted synthesis for quinoxaline derivatives.

| Reactants | Catalyst/Medium | Time (min) | Yield (%) |

| Diamines + Dicarbonyls | Solvent-free | 3.5 | 80-90 e-journals.in |

| Aryl-1,2-diamines + 1,2-dicarbonyls | PEG-400 | 2-5 | 90-98 |

| o-Phenylenediamine + Dialkyl acetylenedicarboxylate | Solvent-free | 3-5 | 85-90 researchgate.net |

| Dichloroquinoxaline + Nucleophile | Solvent-free | 5 | ~69 udayton.edu |

This data is based on the synthesis of various quinoxaline derivatives, which are structural analogues.

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields under milder conditions. This technique has been successfully applied to the synthesis of quinoxaline derivatives.

An efficient and catalyst-free method for the synthesis of quinoxalines involves the use of ultrasound irradiation at room temperature. semanticscholar.org The condensation of 1,2-diamines with 1,2-dicarbonyl compounds in ethanol under ultrasound affords excellent yields in a short period. semanticscholar.orgchemicalbook.com This approach is significantly more effective than conducting the reaction at room temperature or under reflux without ultrasound. semanticscholar.orgchemicalbook.com The use of ultrasound provides a green and practical alternative to traditional heating methods. chemicalbook.com

Research has shown that a variety of substituted 1,2-diamines and 1,2-dicarbonyl compounds can be successfully reacted under these conditions to produce a range of quinoxaline derivatives in high yields.

| Reactants | Solvent | Time (min) | Yield (%) |

| Benzil + o-Phenylenediamine | Ethanol | 60 | 98 semanticscholar.orgchemicalbook.com |

| Various 1,2-Diketones + 1,2-Diamines | Ethanol | 45-60 | 80-99 chemicalbook.com |

This data is based on the synthesis of various quinoxaline derivatives, which are structural analogues.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

The synthesis of quinoxalines can be achieved through one-pot reactions. For instance, an iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols provides a direct route to quinoxalines. nih.gov This method is advantageous as it avoids the pre-synthesis of both the diamine and the dicarbonyl compound. nih.gov

Multicomponent reactions have also been developed for quinoxaline synthesis. A three-component reaction between o-phenylenediamines, aryl ketones, and sulfur, catalyzed by a base, provides access to quinoxalin-2-thiones. hmdb.ca Furthermore, a one-pot, three-component synthesis of bistetrazolo-[1,5-a; 5′, 1′-c]-quinoxalines has been designed. nih.gov The direct C–H functionalization of quinoxalin-2(1H)-ones via multicomponent reactions is another facile and efficient method for introducing diverse functional groups in a single step. nih.gov

The following table provides examples of one-pot and multicomponent reactions for the synthesis of quinoxaline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) |

| One-Pot | 2-Nitroanilines + Vicinal diols | Iron catalyst | Quinoxalines | up to 84 nih.gov |

| Multicomponent | o-Phenylenediamines + Aryl Ketones + Sulfur | Piperidine | Quinoxalin-2-thiones | up to 95 hmdb.ca |

| Multicomponent | Ninhydrin + 1,2-Diamines + Acetylenic Esters | Triphenylphosphine | Spirofuran-indenoquinoxalines | up to 95 ias.ac.in |

This data is based on the synthesis of various quinoxaline derivatives, which are structural analogues.

Electrochemical Synthesis Pathways

Electrochemical synthesis is an emerging green technology that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. This method has been successfully applied to the synthesis of quinoxaline derivatives.

A straightforward electrochemical method has been developed for the synthesis of 2-aryl-3-(2-aminoaryl) quinoxalines from 2-arylindoles and 1,2-diaminoarenes under mild conditions. e-journals.insigmaaldrich.com The reaction proceeds through an in situ generation of a reactive intermediate via electrochemical oxidative dearomatization. e-journals.insigmaaldrich.com This approach provides moderate to good yields of the desired quinoxaline products. e-journals.insigmaaldrich.com

Another electrochemical protocol involves the intermolecular cyclization and dehydrogenation of o-phenylenediamines with aryl alkyl ketones. This versatile method offers a direct and atom-economical route to quinoxalines from readily available starting materials under mild, metal-free conditions.

| Reactants | Method | Yield (%) |

| 2-Arylindoles + 1,2-Diaminoarenes | Oxidative Dearomatization/Ring-Opening/Cyclization | up to 75 e-journals.insigmaaldrich.com |

| o-Phenylenediamines + Aryl Alkyl Ketones | Intermolecular Cyclization/Dehydrogenation | 35-71 |

This data is based on the synthesis of various quinoxaline derivatives, which are structural analogues.

Synthesis in Fluorinated Alcohols (e.g., Hexafluoroisopropanol)

The use of fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), has emerged as a highly effective and environmentally conscious medium for the synthesis of quinoxaline derivatives. nih.govresearchgate.net This approach represents a significant improvement over classical condensation methods, which often require high temperatures, strong acid catalysts, and extended reaction times. nih.gov

The synthesis of quinoxalines in HFIP typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, this would involve the reaction of 4-chloro-3-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal. The unique properties of HFIP, such as its high polarity, strong hydrogen bond donating ability, and low nucleophilicity, facilitate the reaction, often at room temperature and without the need for an additional catalyst. koreascience.kr This method generally results in high yields of the desired quinoxaline product. researchgate.net

A key advantage of using HFIP is the ease of product isolation and solvent recovery. The solvent can be readily separated from the reaction products by filtration or evaporation and can be reused in subsequent reactions, aligning with the principles of green chemistry. researchgate.netkoreascience.kr

Table 1: Advantages of Quinoxaline Synthesis in HFIP

| Feature | Description | Reference |

|---|---|---|

| Mild Conditions | Reactions can often be conducted at room temperature. | nih.gov |

| High Yields | The method typically affords quinoxaline products in high purity and yield. | researchgate.net |

| Catalyst-Free | The properties of HFIP often eliminate the need for Lewis acids or other catalysts. | koreascience.kr |

| Reduced Reaction Time | Compared to traditional methods, reaction times are significantly shorter. | nih.gov |

| Solvent Reusability | HFIP can be easily recovered and reused, making the process more sustainable. | |

Regioselective Synthesis and Functionalization of this compound

Achieving the specific substitution pattern of this compound requires precise control over the placement of the chloro and methyl groups on the benzene (B151609) ring. This regioselectivity can be achieved either by starting with a pre-functionalized precursor or by modifying the quinoxaline core after its formation.

The most direct and common strategy for the regioselective synthesis of this compound is the condensation of a specifically substituted aromatic diamine with a 1,2-dicarbonyl compound. nih.gov The regiochemistry of the final product is dictated by the substitution pattern of the starting o-phenylenediamine.

To obtain this compound, the key starting material is 4-chloro-3-methyl-1,2-phenylenediamine . The reaction of this diamine with glyoxal (a simple 1,2-dicarbonyl compound) leads directly to the formation of the desired quinoxaline ring with the substituents in the correct positions. This method ensures unambiguous placement of the chloro and methyl groups at the C6 and C5 positions, respectively.

This synthetic approach is widely applicable and allows for the preparation of a diverse range of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl reactants. nih.gov

After the formation of the this compound scaffold, further chemical modifications can be introduced to generate more complex derivatives. These modifications can target the chloro substituent, the methyl group, or the C-H bonds of the heterocyclic ring.

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position of this compound is generally challenging. The chloro-substituted benzene ring of the quinoxaline system is not sufficiently activated for facile substitution by common nucleophiles. Such reactions typically require strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net

However, in structural analogues where a chloro substituent is located on the pyrazine (B50134) ring (e.g., at the C2 or C3 position), nucleophilic substitution is a viable and widely used functionalization strategy. mdpi.comnih.gov For example, studies on 2-chloro-3-methylquinoxaline (B189447) have shown that the chlorine atom at C2 can be displaced by various nucleophiles. nih.gov This allows for the introduction of ether linkages by reacting the chloroquinoxaline with substituted phenols, which can then be used to synthesize more complex molecules like Schiff bases. nih.gov These reactions highlight that the reactivity of a chloro substituent is highly dependent on its position within the quinoxaline core. mdpi.com

Table 2: Positional Reactivity in Chloroquinoxalines towards SNAr

| Position of Chlorine | Reactivity towards SNAr | Rationale | Reference |

|---|---|---|---|

| C2/C3 (Pyrazine Ring) | High | The adjacent nitrogen atoms strongly activate the position for nucleophilic attack. | mdpi.comnih.gov |

| C5/C8 (Benzene Ring) | Low | Lack of sufficient activation by electron-withdrawing groups. | researchgate.net |

The methyl group at the C5 position of the quinoxaline ring offers a handle for further derivatization. Methyl groups on heterocyclic rings can often participate in condensation reactions, particularly if their acidity is enhanced. In quinoxaline systems, the reactivity of a methyl group can be increased by forming the corresponding N-oxide. journalajocs.com

For instance, 2-methylquinoxaline-1,4-dioxide derivatives have been shown to undergo condensation reactions with aldehydes, such as 4,4'-biphenyl carboxaldehyde, at room temperature. journalajocs.com Applying this principle to this compound, the 5-methyl group could be condensed with various aromatic or aliphatic aldehydes to form styryl-type derivatives. This reaction would extend the π-conjugated system of the molecule, which is a common strategy for modifying the electronic and photophysical properties of heterocyclic compounds.

Post-Cyclization Functionalization and Derivatization of the Quinoxaline Core.

Advanced Synthetic Strategies for Complex this compound Derivatives

Modern synthetic organic chemistry provides powerful tools for creating complex molecular architectures based on the quinoxaline scaffold. These advanced strategies move beyond simple condensations and functional group interconversions.

One of the most potent modern techniques is direct C-H functionalization. citedrive.com This approach allows for the introduction of new substituents directly onto the quinoxaline core without the need for pre-existing functional groups like halides. For this compound, C-H activation methodologies could potentially be used to selectively functionalize the C2, C3, C7, or C8 positions, providing a rapid route to novel derivatives that would be difficult to access through traditional methods.

Another advanced strategy involves using the quinoxaline core as a building block for the synthesis of more complex, fused heterocyclic systems. For example, the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is found in numerous biologically active compounds. beilstein-journals.org Synthetic routes to these systems often involve the construction of the pyrrole (B145914) ring onto a pre-formed quinoxaline or a related precursor. beilstein-journals.org Starting with derivatives of this compound, it is conceivable to construct such fused systems, thereby accessing novel chemical space and potentially new biological activities. These complex structures are of significant interest in medicinal chemistry for their roles as kinase inhibitors and anticancer agents. researchgate.net

Ring Expansion and Cycloaddition Reactions (e.g., for Tetrahydroquinoxalines)

The synthesis of tetrahydroquinoxalines, the reduced analogues of quinoxalines, can be achieved through various strategies, including cycloaddition reactions. These methods are fundamental for creating the core heterocyclic structure, which can then be aromatized or further functionalized. While ring expansion reactions are a known strategy in heterocyclic synthesis, cycloaddition reactions are more commonly documented for assembling the tetrahydroquinoxaline framework. researchgate.netrsc.org

A prominent strategy involves the [4+2] cycloaddition (Diels-Alder) reaction. For instance, the oxidative [4+2] reaction of o-phenylenediamine-derived disulfonamides with dienophiles like fullerene C70 has been reported to yield fullerene-fused tetrahydroquinoxaline derivatives. osti.gov This type of inverse-electron-demand Diels-Alder reaction highlights a pathway where an electron-rich diamine precursor acts as the diene component to construct the heterocyclic ring. osti.gov

Domino reactions, also known as cascade reactions, provide an efficient route to complex molecules like tetrahydroquinolines in a single operation, which is a conceptually similar scaffold. nih.gov These processes can involve steps like reductive amination followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring. researchgate.netnih.gov A solid-phase synthesis approach for tetrahydroquinoxalines involves the reductive amination of a resin-bound secondary amine with an o-fluoronitrobenzene, followed by reduction of the nitro group and spontaneous intramolecular cyclization. researchgate.net This traceless synthesis allows for the creation of a library of diverse tetrahydroquinoxalines. researchgate.net

Below is a table summarizing various cycloaddition approaches applicable to the synthesis of tetrahydroquinoxaline and related scaffolds.

Table 1: Cycloaddition Strategies for Tetrahydroquinoxaline and Analogous Scaffolds

| Reaction Type | Reactants | Key Conditions/Catalysts | Product |

|---|---|---|---|

| Oxidative [4+2] Cycloaddition | o-Phenylenediamine-derived disulfonamides + Fullerene C70 | Oxidative conditions | Fullerene-fused tetrahydroquinoxaline |

| [3+2] Dipolar Cycloaddition | C,N-Cyclic azomethine imines + Allyl alkyl ketones | Chiral primary amine catalyst | Tetrahydroisoquinoline derivatives |

| Domino Reaction (Reductive) | N-Allyl 2-nitrophenyl amines | Microwave-assisted reduction | Alkenyl-1,2,3,4-tetrahydroquinoxalines |

| Domino Reaction (SNAr) | Benzylamine + Bromide-functionalized fluorobenzene (B45895) | DMF, ambient temperature | Tetrahydroquinoline |

Transformations Involving Nitrogen Oxidation (e.g., Quinoxaline N-Oxides)

The oxidation of nitrogen atoms within the quinoxaline ring system is a key transformation that yields quinoxaline N-oxides. These compounds are not only valuable synthetic intermediates but also exhibit significant biological properties. nih.govnih.gov The presence of the N-oxide functional group enhances the reactivity of the quinoxaline core, facilitating further substitutions. nih.gov The direct oxidation of a pre-formed quinoxaline, such as this compound, is a common method for accessing its corresponding N-oxide derivatives.

Various oxidizing agents have been employed for this transformation. Traditional methods using hydrogen peroxide (H₂O₂) often require long reaction times and result in moderate yields, typically not exceeding 50%. thieme-connect.comacs.org More effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), potassium persulfate (K₂S₂O₈), and mixtures like acetic acid-hydrogen peroxide. thieme-connect.com

A particularly potent and efficient reagent is a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN). acs.org This complex can oxidize quinoxalines to their corresponding N,N'-dioxides in high yields and with very short reaction times, often in less than two minutes. acs.org This method is effective even for quinoxalines bearing electron-withdrawing groups, such as halogens. For example, 2,3,6,7-tetrachloroquinoxaline (B1308392) was successfully oxidized to its mono-N-oxide and N,N'-dioxide using an excess of the HOF·CH₃CN complex, a transformation that is challenging with conventional oxidants. acs.org This demonstrates the applicability of this method for the oxidation of halogenated quinoxalines like this compound.

Another modern approach involves a one-pot synthesis using α-oxoketene N,S-acetals and tert-butyl nitrite (B80452) (TBN), which proceeds through a radical-mediated cyclization and subsequent oxidation to furnish quinoxaline N-oxides under mild, catalyst-free conditions. thieme-connect.comthieme-connect.com

The table below compares different oxidizing systems for the synthesis of quinoxaline N-oxides.

Table 2: Comparison of Oxidizing Agents for Quinoxaline N-Oxide Synthesis

| Oxidizing Agent | Substrate Example | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| H₂O₂ | Quinoxaline | Quinoxaline N,N'-dioxide | <50% | Long | acs.org |

| m-CPBA | General Quinoxalines | Quinoxaline N-oxides | Variable | Variable | thieme-connect.com |

| HOF·CH₃CN | Quinoxaline | Quinoxaline N,N'-dioxide | 95% | <2 min | acs.org |

| HOF·CH₃CN | 2-Methylquinoxaline | 2-Methylquinoxaline N,N'-dioxide | 90% | 2 min | acs.org |

| HOF·CH₃CN | 2,3,6,7-Tetrachloroquinoxaline | 2,3,6,7-Tetrachloroquinoxaline N-oxide | 55% | 40 min | acs.org |

| HOF·CH₃CN | 2,3,6,7-Tetrachloroquinoxaline | 2,3,6,7-Tetrachloroquinoxaline N,N'-dioxide | 40% | 40 min | acs.org |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Methylquinoxaline

Reaction Pathways of the Quinoxaline (B1680401) Nucleus in 6-Chloro-5-methylquinoxaline

The reactivity of the quinoxaline nucleus in this compound is dictated by the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the benzenoid ring, as well as the inherent electronic properties of the pyrazine (B50134) ring. Quinoxalines are generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. However, the presence of activating groups on the carbocyclic ring can facilitate such reactions. thieme-connect.de

The classical synthesis of the quinoxaline core involves the condensation of an aromatic o-diamine with an α-dicarbonyl compound. cusat.ac.in This facile reaction is widely used for preparing quinoxaline and its derivatives. cusat.ac.in Alternative synthetic routes include intramolecular cyclization of N-substituted aromatic ortho-diamines and ring transformations of other heterocyclic systems. cusat.ac.in

Nucleophilic and Electrophilic Substitution Reactions on this compound

Nucleophilic Substitution:

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic substitution, a common reaction for haloquinoxalines. smolecule.com The reactivity of the halogen is influenced by the electronic effects of other substituents on the quinoxaline ring. For instance, in 6,7-dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, the halogen at the 6-position is more reactive towards nucleophilic substitution by amines than the halogen at the 7-position, which is attributed to the electron-withdrawing effect of the cyano group. nih.gov Similarly, the chlorine atom in 2-chloro-3-methylquinoxaline (B189447) can be displaced by various nucleophiles, including aromatic amines and mercaptoacetic acid. oup.comnih.gov

The reaction of 2-chloro-3-methylquinoxaline with aromatic amines in the presence of a base like anhydrous potassium carbonate yields 2-arylamino-3-methylquinoxalines. oup.comnih.gov The general conditions for such reactions often involve refluxing in a suitable solvent like benzene (B151609) or acetonitrile (B52724). oup.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinoxalines

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | oup.com |

| 2-Chloro-3-methylquinoxaline | Mercaptoacetic acid | 2-(Carboxymethylthio)-3-methylquinoxaline | oup.com |

| 6-Bromo-2-chloro-3-methylquinoxaline | Piperidine/Morpholine | 6-Bromo-3-methyl-2-(substituted amino)quinoxalines | sci-hub.se |

Electrophilic Substitution:

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution. thieme-connect.de However, the presence of the electron-donating methyl group at the 5-position in this compound would be expected to direct incoming electrophiles, although the deactivating effect of the chloro group and the pyrazine ring would likely necessitate forcing reaction conditions. Nitration of quinoxaline, for instance, requires harsh conditions. ijpsr.com

Rearrangement Reactions and Tautomeric Forms in this compound Systems

Rearrangement reactions can occur in quinoxaline systems, particularly those involving N-oxides. For example, the treatment of quinoxaline N-oxides with phosphoryl chloride can lead to the formation of chloroquinoxalines through a Meisenheimer-type rearrangement. researchgate.net

A notable rearrangement was observed during the recrystallization of 6-chloro-isoindolo[2,1-a]quinoxaline, which led to the formation of researchgate.netbenzopyrano[3,4-b]quinoxalin-5-one. academie-sciences.fr This transformation is proposed to proceed through autoxidation of the isoindole moiety, followed by dehydration, oxidation, and an intramolecular cyclization. academie-sciences.fr

Tautomerism is another important aspect of quinoxaline chemistry. For instance, 2-hydroxyquinoxaline (B48720) exists in tautomeric equilibrium with 2(1H)-quinoxalinone. ijpsr.com In the case of 6-chloro-3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, tautomerism between the enamine and methylene (B1212753) imine forms has been observed. researchgate.net The specific tautomeric forms present in this compound systems would depend on the nature and position of other functional groups.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations:

The methyl group on the quinoxaline ring can be oxidized. The oxidation of 2,3-dimethyl-6-substituted-quinoxalines with selenium dioxide has been shown to regioselectively oxidize the methyl group at the 2-position to an aldehyde, with the substituent at the 6-position influencing the reactivity. rsc.org For instance, in 6-chloro-2,3-dimethylquinoxaline, oxidation with selenium dioxide yields 6-chloro-3-methylquinoxaline-2-carbaldehyde. rsc.org

The nitrogen atoms in the pyrazine ring can also be oxidized to form N-oxides. researchgate.net Quinoxaline N-oxides are versatile intermediates that can undergo further reactions. thieme-connect.de

Reductive Transformations:

The quinoxaline ring can be reduced to form dihydro-, tetrahydro-, and even decahydroquinoxalines. cusat.ac.in The chloro group on the benzene ring can also be a site for reductive dehalogenation under certain conditions. The dione (B5365651) functionality in related triazoloquinoxalines can be reduced to yield alcohols. smolecule.com

Studies on the Reactivity of Adjacent Functional Groups (e.g., Methyl Group Activation, Halogen Reactivity)

Methyl Group Activation:

The methyl group at the 5-position of this compound can be activated for various reactions. In related systems, such as 6-chloro-2-methylquinoxaline-1,4-dioxide, the methyl group is activated by the N-oxide and ester groups, allowing for condensation reactions with reagents like dimethylformamide dimethylacetal (DMF-DMA). scielo.brscielo.br This activation is a key strategy for synthesizing more complex quinoxaline derivatives. scielo.brscielo.br The methyl group can also be halogenated, for example, using N-bromosuccinimide in the presence of a radical initiator, to form halomethylquinoxalines. google.com

Halogen Reactivity:

As discussed in the nucleophilic substitution section, the chlorine atom at the 6-position is a reactive site. Its reactivity is influenced by the electronic nature of the quinoxaline ring and other substituents. thieme-connect.deevitachem.com The presence of activating groups can enhance the rate of nucleophilic substitution. thieme-connect.de For example, the chlorine atom in 2-chloroquinoxaline (B48734) 1-oxide is more readily substituted than in 2-chloroquinoxaline itself. thieme-connect.de

Table 2: Reactivity of Functional Groups in Quinoxaline Derivatives

| Functional Group | Reaction Type | Reagent/Conditions | Product | Reference |

| Methyl Group | Oxidation | Selenium dioxide | Aldehyde | rsc.org |

| Methyl Group | Condensation | DMF-DMA | Enamine | scielo.brscielo.br |

| Methyl Group | Halogenation | N-bromosuccinimide, radical initiator | Halomethylquinoxaline | google.com |

| Chloro Group | Nucleophilic Substitution | Aromatic amines, K₂CO₃ | Arylaminoquinoxaline | oup.comnih.gov |

Spectroscopic Characterization Methodologies for 6 Chloro 5 Methylquinoxaline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 6-chloro-5-methylquinoxaline in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecule's proton and carbon framework can be assembled.

1H and 13C NMR Chemical Shift Analysis and Correlation

The ¹H NMR spectrum of a quinoxaline (B1680401) derivative provides crucial information about the number and chemical environment of protons. For instance, in a related compound, 6-methylquinoxaline, the methyl protons appear as a singlet at approximately 2.55 ppm. rsc.org The aromatic protons typically resonate in the downfield region, between 7.5 and 8.8 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the quinoxaline ring system. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. In 6-methylquinoxaline, the methyl carbon appears around 21.8 ppm. rsc.org The aromatic and heterocyclic carbons resonate in the range of 128 to 145 ppm. rsc.org The specific chemical shifts are influenced by the electronic effects of the substituents, namely the chloro and methyl groups in the target molecule.

A detailed analysis of the chemical shifts for a similar compound, 6-chloro-2,3-diphenylquinoxaline, shows aromatic proton signals in the range of 7.36-8.22 ppm and carbon signals between 128.52 and 154.71 ppm. scispace.com These values serve as a reference for interpreting the spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinoxalines

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 6-Methylquinoxaline rsc.org | CDCl₃ | 2.55 (s, 3H), 7.56 (d, 1H), 7.82 (s, 1H), 7.95 (d, 1H), 8.74 (d, 2H) | 21.8, 128.2, 128.9, 132.4, 140.6, 141.5, 143.0, 144.0, 144.8 |

| 6-Chloro-2,3-diphenylquinoxaline scispace.com | CDCl₃ | 7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H) | 128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92, 154.03, 154.71 |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For instance, the correlation between the H-7 and H-8 protons on the quinoxaline ring would be observed as a cross-peak in the COSY spectrum. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. uctm.edu In the context of quinoxaline derivatives, key vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. mdpi.com

C=C and C=N stretching: The stretching vibrations of the aromatic and heterocyclic rings are found in the 1600-1400 cm⁻¹ region. acgpubs.org

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. uctm.edu

CH₃ bending: The bending vibrations of the methyl group also appear in the fingerprint region.

For a related compound, 6-chloro-2-phenylquinoxaline (B3350066), characteristic IR peaks were observed at 3059 cm⁻¹ (aromatic C-H), and in the 1605-1481 cm⁻¹ range for the aromatic system. acgpubs.org Similarly, for 6-chloro-2,3-dimethylquinoxaline, IR spectra were used for its characterization. rsc.org

Table 2: Characteristic FT-IR Vibrational Frequencies for Quinoxaline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound Example (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | 3059 (6-chloro-2-phenylquinoxaline) acgpubs.org |

| Aliphatic C-H Stretch | < 3000 | 2950 (a quinoxaline derivative) mdpi.com |

| C=C and C=N Stretch | 1600 - 1400 | 1605, 1542, 1481 (6-chloro-2-phenylquinoxaline) acgpubs.org |

| C-Cl Stretch | 800 - 600 | N/A |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. Quinoxaline and its derivatives typically exhibit strong absorption bands in the UV region. clockss.org The introduction of substituents like the chloro and methyl groups can cause shifts in the absorption maxima (λmax). clockss.org For instance, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione showed absorption bands in the 200-400 nm range. uctm.edu

Fluorescence spectroscopy provides information about the emission of light from the excited state back to the ground state. The quinoxaline skeleton itself is known to be fluorescent. clockss.org The presence of the chloro and methyl groups will influence the fluorescence quantum yield and the emission wavelength. These studies are crucial for understanding the photophysical behavior of the molecule, which is important for applications in materials science and as fluorescent probes.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The expected molecular ion peak for this compound (C₉H₇ClN₂) would show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). ekb.eg

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The analysis of these fragment ions can provide valuable structural information. For example, the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl) from the molecular ion would result in specific fragment peaks, helping to confirm the presence and location of these substituents. In a study of a related quinoxaline derivative, the mass spectrum showed the molecular ion peak (M+) and a base peak corresponding to a stable fragment. ekb.eg

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms, bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione revealed the planarity of the quinoxaline ring system and the conformation of the ethyl substituents. iucr.orgresearchgate.net It also provided details on intermolecular interactions, such as C-H•••O hydrogen bonds and π-π stacking, which govern the crystal packing. iucr.orgresearchgate.net Similarly, a study on isochromeno[3,4-b]quinoxalin-5-one, a related heterocyclic system, provided detailed crystallographic data, including unit cell parameters and space group. academie-sciences.fr Such an analysis for this compound would provide definitive proof of its structure and offer insights into its solid-state properties. iucr.org

Theoretical and Computational Chemistry Studies of 6 Chloro 5 Methylquinoxaline

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. For quinoxaline (B1680401) derivatives, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with extensive basis sets such as 6-311++G(d,p) or 6-311++G(2d,2p). arabjchem.orguctm.eduresearchgate.netuctm.edu

The process begins with geometry optimization, where the computational software, such as Gaussian, iteratively adjusts the molecular structure to find the lowest energy conformation (a stationary point on the potential energy surface). arabjchem.orguctm.edu A subsequent vibrational frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the geometry corresponds to a true energy minimum. uctm.eduuctm.edu These computational approaches have been successfully applied to various substituted quinoxalines, including 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 2,3-dimethyl-6-chloro-quinoxaline, providing reliable predictions of their structural parameters. uctm.edursc.org The calculated bond lengths and angles for these analogues show a high degree of correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. uctm.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

DFT calculations are instrumental in predicting and interpreting various spectroscopic data for quinoxaline derivatives.

Infrared (IR) Frequencies: Theoretical vibrational analysis yields harmonic frequencies that correspond to specific molecular motions (stretching, bending, etc.). These calculated frequencies are often scaled by an empirical factor (e.g., 0.967) to correct for anharmonicity and systematic errors in the DFT method, leading to better agreement with experimental FT-IR spectra. uctm.edunih.gov For instance, in a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the C–Cl stretching vibration was identified both experimentally and theoretically. uctm.edu Such analysis allows for precise assignment of vibrational modes, which can be complex in polyatomic molecules. uctm.edu

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting NMR chemical shifts (¹H and ¹³C). uctm.eduresearchgate.netnih.gov Theoretical calculations on related quinoxaline structures have demonstrated a strong linear correlation between the computed and experimentally measured chemical shifts. researchgate.net This predictive power is crucial for structure elucidation and for confirming the synthesis of new compounds.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. uctm.edu It provides information on vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. uctm.edubohrium.com For a related 6-chloroquinoxaline (B1265817) derivative, TD-DFT calculations have been used to assign electronic transitions, such as π → π* and n → π*, which typically occur in the ultraviolet and visible regions. uctm.edu

Below is a representative table comparing experimental and calculated spectroscopic data for a similar compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, illustrating the accuracy of these predictive methods.

| Spectroscopic Parameter | Experimental Value | Calculated Value | Method | Source |

| FT-IR (cm⁻¹) | ||||

| C-Cl Stretch | 743.5 | - | B3LYP/6-311++G(2d,2p) | uctm.edu |

| C=O Stretch | 1738.4, 1756.1 | - | B3LYP/6-311++G(2d,2p) | uctm.edu |

| UV-Vis (nm) | ||||

| π → π* Transition | 242.06 - 287.29 | - | TD-DFT | uctm.edu |

| n → π* Transition | 335.04, 345.98 | - | TD-DFT | uctm.edu |

| ¹³C NMR (ppm) | ||||

| C-Cl Carbon | - | - | GIAO-DFT | researchgate.net |

| C=O Carbons | 154.05, 153.82 | - | GIAO-DFT | researchgate.net |

Note: Specific calculated values for direct comparison were not provided in the source text, but the strong correlation was emphasized.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. uctm.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edu The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In studies on 6-chloroquinoxaline derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. uctm.edursc.orgimist.ma For example, in 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the FMOs were found to be primarily delocalized over the 6-chloroquinoxaline-2,3-dione fragment, which is the main site of electronic activity. uctm.edu The HOMO-LUMO energy gap and related quantum chemical parameters, such as electronegativity (χ) and chemical hardness (η), are calculated from the orbital energies and provide insights into the molecule's electronic behavior and reactivity. researchgate.netresearchgate.netresearchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |

| 2-amino-6-chloro-3-cyanoquinoxaline 1,4-dioxide | -6.50 | -3.05 | 3.45 | B3LYP/6-311++G(d,p) | researchgate.net |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | -5.73 | -1.71 | 4.02 | DFT | imist.ma |

Mechanistic Probing and Reaction Pathway Energetics using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, intermediates, transition states, and products. Research on the oxidation of 2,3-dimethyl-6-chloro-quinoxaline using selenium dioxide provides a clear example of this application. rsc.org In this study, theoretical calculations were employed to determine the most energetically favorable reaction pathway. rsc.org By calculating the heats of formation of various possible intermediates using semi-empirical methods like PM6, researchers could identify the regioselectivity of the reaction, explaining why one product is formed in preference to another. rsc.org

Transition State Characterization and Reaction Barrier Calculation

A crucial aspect of studying reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. While the cited literature on 6-chloroquinoxaline derivatives focuses more on the relative stabilities of intermediates to explain regioselectivity, the same computational framework is used for locating and characterizing transition states. rsc.org By identifying reaction routes that minimize energy expenditure, these studies implicitly investigate the energetic barriers of the mechanism. rsc.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing detailed insights into dynamic processes and intermolecular interactions. This technique has been applied to chloro-substituted quinoxaline derivatives to study their behavior in complex environments. researchgate.netimist.maimist.ma

For example, MD simulations were used to investigate the adsorption of (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline on an iron surface as part of a corrosion inhibition study. imist.maimist.ma These simulations model a system comprising the inhibitor molecule, a metal surface (e.g., an Fe(110) crystal plane), and solvent molecules (water). imist.ma Using force fields like COMPASSIII or Amber, the simulation tracks the interactions over time (e.g., 5000 ps), revealing how the molecule orients itself and binds to the surface, which is fundamental to its function as a corrosion inhibitor. imist.manih.gov Similarly, MD simulations have been used to study the binding of quinoxaline-based inhibitors to biological targets like proteins, elucidating the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov

Computational Analysis of Non-linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with large non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.com The key parameter for second-order NLO activity at the molecular level is the first-order hyperpolarizability (β). mdpi.com DFT calculations provide a powerful means to predict the NLO properties of new materials. uctm.eduresearchgate.netresearchgate.net

Studies on various quinoxaline derivatives, including those with chloro-substituents, have used DFT methods (like B3LYP) to calculate their dipole moments (μ), polarizabilities (α), and first-order hyperpolarizabilities (β). uctm.eduresearchgate.netresearchgate.net The results for compounds like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione indicated that it is a good NLO material. uctm.eduresearchgate.net The magnitude of the hyperpolarizability is often compared to that of a standard NLO material like urea. researchgate.nettandfonline.com These computational screenings help in the rational design of new molecules with enhanced NLO responses by strategically placing electron-donating and electron-accepting groups on the quinoxaline scaffold. researchgate.net

| Compound | Dipole Moment (μ) (Debye) | Hyperpolarizability (β_total) (x 10⁻³⁰ esu) | Computational Method | Source |

| Urea (reference) | 4.56 | 0.78 | B3LYP/6-311++G(d,p) | researchgate.net |

| Quinoxaline 1,4-dioxide (I) | 3.51 | 0.85 | B3LYP/6-311++G(d,p) | researchgate.net |

| 2-amino-6-chloro-3-cyanoquinoxaline 1,4-dioxide (III) | 6.55 | 4.33 | B3LYP/6-311++G(d,p) | researchgate.net |

| 3-chloro-6-cyano-2-methylquinoxaline 1,4-dioxide (V) | 2.50 | 6.67 | B3LYP/6-311++G(d,p) | researchgate.net |

Theoretical Studies on Structure-Reactivity Relationships and Substituent Effects on the 6-Chloro-5-methylquinoxaline Scaffold

Theoretical and computational chemistry serve as powerful tools for understanding the intricate relationship between the molecular structure of quinoxaline derivatives and their chemical reactivity. Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide deep insights into the electronic properties, reaction mechanisms, and the influence of various substituents on the quinoxaline core. imist.maresearchgate.net These studies are crucial for the rational design of new molecules with tailored properties for applications ranging from materials science to medicinal chemistry. researchgate.netmtieat.org

Investigations into the quinoxaline scaffold consistently highlight the significant role played by substituents in modulating the electronic distribution, and consequently, the reactivity of the molecule. nih.gov The positions and electronic nature—whether electron-donating or electron-withdrawing—of these substituents can drastically alter the molecule's behavior. nih.gov For the this compound scaffold, the chloro group at the 6-position generally acts as an electron-withdrawing group through inductive effects, while the methyl group at the 5-position is a weak electron-donating group. This specific substitution pattern creates a unique electronic landscape across the bicyclic system, influencing its interactions and reactivity.

Research Findings from Computational Studies

Detailed computational analyses on various substituted quinoxalines reveal key trends in structure-reactivity relationships. DFT calculations are frequently employed to determine global reactivity descriptors, which help in predicting the chemical behavior of these compounds. scienceopen.com

Frontier Molecular Orbitals and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. bohrium.com

Studies on quinoxaline derivatives designed as corrosion inhibitors have shown how different substituents affect these parameters. For instance, a comparative study of a chloro-substituted quinoxaline derivative ((2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline, QN-Cl) and a dimethyl-substituted derivative ((2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline, QN-CH3) provided valuable data. imist.maresearchgate.net The results indicated that the methyl-substituted compound had a higher HOMO energy and a lower energy gap compared to the chloro-substituted one, suggesting it is more reactive and a better electron donor, which correlated with its superior corrosion inhibition performance in that specific study. imist.maresearchgate.net

Another DFT study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione calculated the frontier orbital gap to be 4.47 eV, a value consistent with other quinoxaline derivatives. uctm.edu The analysis revealed that the nucleophilic reactivity primarily depends on the carbon atoms of the aromatic ring, whereas the electrophilic reactivity is influenced by the oxygen atoms in the quinoxaline-2,3-dione fragment. uctm.edu

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| QN-CH3 ((2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline) | -5.619 | -1.579 | 4.040 | imist.ma |

| QN-Cl ((2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline) | -5.912 | -1.859 | 4.053 | imist.ma |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | -6.91 | -2.44 | 4.47 | uctm.edu |

Substituent Effects on Biological Activity: In the context of medicinal chemistry, theoretical studies help elucidate the structure-activity relationships (SAR) of quinoxaline derivatives as potential therapeutic agents. For example, in the design of VEGFR-2 inhibitors, the type and position of substituents on the quinoxaline ring are critical for biological activity. nih.govsemanticscholar.org A study on 3-methylquinoxaline derivatives found that compounds with a 3-methylquinoxalin-2(1H)-one moiety were generally more potent than those with a 3-methylquinoxaline-2-thiol (B109401) moiety. nih.gov The study also highlighted that substitutions on the terminal phenyl ring significantly modulated cytotoxicity, with electron-donating groups sometimes proving more advantageous than electron-withdrawing groups. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that provide contour maps to visualize the impact of steric, electrostatic, and other fields on activity. frontiersin.org A study on quinoxaline-1,4-di-N-oxides as antimycobacterial agents revealed that electronegative and sterically bulky substituents at the C7 position of the quinoxaline ring were preferred for increased activity. frontiersin.org This finding underscores the importance of the substituent's position, suggesting that a chloro group at C6 and a methyl group at C5 would have a distinct and predictable influence on the molecule's interaction with a biological target compared to substitutions at other positions.

Advanced Applications and Research Directions of 6 Chloro 5 Methylquinoxaline in Materials Science and Chemical Systems

Exploration of 6-Chloro-5-methylquinoxaline in Optoelectronic Materials Development

The quest for novel organic materials with tailored photophysical and electronic properties is a driving force in the field of optoelectronics. The inherent electronic structure of the quinoxaline (B1680401) core, characterized by its electron-deficient nature, makes it an excellent candidate for constructing materials with specific charge transport and light-emitting properties. The strategic placement of substituents on the quinoxaline ring, such as the chloro and methyl groups in this compound, allows for the fine-tuning of these properties.

Design and Synthesis for Electroluminescent and Fluorescent Applications

Quinoxaline derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The electron-accepting nature of the quinoxaline moiety can be harnessed to create materials with desirable lowest unoccupied molecular orbital (LUMO) energy levels, facilitating efficient electron injection and transport. nih.gov The presence of the chloro and methyl groups in this compound can further modulate these electronic properties. The chlorine atom, being electron-withdrawing, can lower the LUMO level, while the methyl group, being electron-donating, can influence the highest occupied molecular orbital (HOMO) level. This push-pull electronic character within the molecule can lead to intramolecular charge transfer (ICT) states, which are often associated with strong fluorescence.

The synthesis of electroluminescent materials based on this compound would typically involve its incorporation into larger conjugated systems. For instance, it can be functionalized through cross-coupling reactions at the chloro position or at other positions on the quinoxaline ring to extend the π-conjugation. This can lead to the creation of novel emitters with tunable emission colors and improved quantum efficiencies. Research in this area focuses on designing molecules where the this compound unit acts as either the core of the emissive layer or as an electron-transporting component.

Application in Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the cornerstone of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the charge carrier mobility of the semiconductor material. Quinoxaline derivatives have been investigated as n-type (electron-transporting) materials due to their electron-deficient nature. nih.gov The understanding of charge transport in organic semiconductors is crucial for designing materials with improved performance. nih.gov

The molecular structure of this compound, with its potential for close intermolecular packing and the presence of heteroatoms that can influence electronic coupling, suggests its utility in charge transport materials. The chlorine and methyl substituents can affect the solid-state packing of the molecules, which in turn influences the intermolecular electronic coupling and, consequently, the charge mobility. Theoretical studies and experimental measurements on thin films of materials containing the this compound moiety would be essential to elucidate its charge transport characteristics. The goal is to design and synthesize materials that exhibit high electron mobility, good thermal stability, and processability for device fabrication.

| Property | Influence of this compound Moiety | Potential Application |

| Electron Affinity | The electron-deficient quinoxaline ring, enhanced by the chloro group, leads to high electron affinity. | n-type organic semiconductors, electron transport layers in OLEDs and OPVs. |

| LUMO Energy Level | The chloro substituent helps to lower the LUMO energy level. | Improved electron injection from cathodes in electronic devices. |

| Solid-State Packing | The methyl and chloro groups can influence intermolecular interactions and crystal packing. | Optimization of charge carrier mobility in organic field-effect transistors. |

| Solubility | The methyl group can enhance solubility in organic solvents. | Improved processability for solution-based fabrication of thin films. |

Role in Dye-Sensitized Solar Cells and Organic Photovoltaics

Dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) represent promising technologies for low-cost solar energy conversion. In DSSCs, organic dyes are used as sensitizers to absorb light and inject electrons into a wide-bandgap semiconductor. Quinoxaline units have been incorporated into the structure of organic sensitizers, often acting as an electron-accepting auxiliary unit within a donor-π-acceptor (D-π-A) framework. case.edunih.gov This design facilitates efficient intramolecular charge transfer upon photoexcitation, which is a prerequisite for high power conversion efficiencies.

The incorporation of this compound into a D-π-A dye could offer several advantages. The strong electron-accepting nature of the quinoxaline core can enhance the driving force for electron injection from the excited dye into the semiconductor's conduction band. case.edu The substituents can be used to tune the absorption spectrum of the dye, potentially extending it to longer wavelengths to capture more of the solar spectrum. Furthermore, the quinoxaline moiety can influence the dye's aggregation behavior on the semiconductor surface, which can impact both light harvesting and charge recombination processes.

In the context of OPVs, quinoxaline-based materials have been explored as both electron donors and acceptors. The tunability of the electronic properties of this compound makes it a candidate for incorporation into novel non-fullerene acceptors or as a component in donor polymers.

Investigation of this compound as a Corrosion Inhibitor

The protection of metals from corrosion is a significant industrial challenge, and the use of organic corrosion inhibitors is a widely adopted strategy. metrohm.com Quinoxaline derivatives have demonstrated considerable potential as effective corrosion inhibitors for various metals and alloys in acidic media. jmaterenvironsci.com Their efficacy is attributed to the presence of nitrogen heteroatoms, the aromatic ring system, and the ability to be substituted with various functional groups that can enhance their adsorption onto the metal surface.

The investigation of this compound as a corrosion inhibitor would involve assessing its ability to form a protective film on a metal surface, thereby reducing the rate of corrosion. The presence of the nitrogen atoms in the pyrazine (B50134) ring, the π-electrons of the aromatic system, and the lone pair of electrons on the chlorine atom can all contribute to the molecule's ability to adsorb onto the metal surface.

Adsorption Mechanisms and Surface Interaction Studies

The effectiveness of a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. ohio.edu The adsorption of organic molecules can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor and the metal. Often, a mixed-mode adsorption is observed.

For this compound, several adsorption mechanisms can be envisaged. The protonated form of the molecule in acidic solution can be electrostatically attracted to the negatively charged metal surface. Additionally, the nitrogen atoms and the π-electron system can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond. The chlorine atom, with its lone pairs of electrons, can also participate in these interactions.

To elucidate the adsorption mechanism, a combination of experimental and theoretical techniques is typically employed. Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can provide information on the inhibition efficiency and the nature of the protective film. mdpi.com Surface analysis techniques like scanning electron microscopy (SEM) can visualize the morphology of the protected metal surface. researchgate.net

Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulations can offer insights at the molecular level. nih.gov These computational methods can be used to calculate quantum chemical parameters such as the HOMO and LUMO energies, the energy gap (ΔE), and the dipole moment, which are correlated with the inhibition efficiency. MD simulations can model the adsorption of this compound molecules on the metal surface, providing a dynamic picture of the formation of the protective layer.

| Parameter | Significance in Corrosion Inhibition | Expected Influence of this compound |

| Inhibition Efficiency (η%) | A measure of the inhibitor's effectiveness in reducing the corrosion rate. | Expected to increase with concentration due to enhanced surface coverage. |

| Adsorption Isotherm | Describes the equilibrium between the inhibitor in solution and on the metal surface (e.g., Langmuir, Frumkin). | The mode of adsorption (physisorption, chemisorption, or mixed) can be determined. |

| Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and strength of the adsorption process. | Negative values suggest spontaneous adsorption. Values around -20 kJ/mol are indicative of physisorption, while those more negative than -40 kJ/mol suggest chemisorption. |

| Quantum Chemical Parameters (EHOMO, ELUMO, ΔE) | Relate to the molecule's ability to donate or accept electrons. | Higher EHOMO and lower ELUMO values generally correlate with better inhibition performance. |

This compound as a Versatile Building Block in Complex Chemical Synthesis

Beyond its direct applications in materials science, this compound serves as a valuable and versatile building block in organic synthesis. nih.gov Its functional handles—the chloro group and the reactive positions on the quinoxaline ring—allow for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

The chlorine atom at the 6-position is particularly useful as it can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide a powerful means to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of quinoxaline derivatives. For example, by coupling this compound with different boronic acids (Suzuki coupling), a range of 6-aryl-5-methylquinoxalines can be prepared. These new derivatives can then be evaluated for their own biological or material properties.

Furthermore, the quinoxaline ring itself can undergo various reactions. For instance, the nitrogen atoms can be quaternized, and the benzene (B151609) ring can be subjected to further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The methyl group can also be functionalized, for example, through oxidation or halogenation, to introduce additional diversity. This synthetic versatility makes this compound a key intermediate for accessing novel compounds with potentially enhanced or entirely new functionalities for applications in medicinal chemistry, agrochemistry, and materials science. researchgate.netresearchgate.net

Future Perspectives in the Academic Research of this compound

The academic exploration of this compound is poised for significant expansion, driven by the foundational knowledge of quinoxaline chemistry and the tantalizing possibilities offered by its unique substitution. Future research is expected to diverge into several key areas, from the synthesis of novel derivatives to their integration into functional materials and complex chemical systems. The strategic placement of the chloro and methyl groups provides a versatile platform for further chemical modification, opening avenues for the development of materials with precisely engineered properties.

Advanced Materials Science Applications

The inherent electronic properties of the quinoxaline core, characterized by its electron-deficient pyrazine ring, make it an attractive candidate for applications in organic electronics. The introduction of a chloro group at the 6-position further enhances its electron-accepting nature, a desirable trait for n-type organic semiconductors.